Indol-5-ol derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26F2N8O |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[(4,7-difluoro-2-methyl-1H-indol-5-yl)oxy]-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H26F2N8O/c1-13-9-15-22(26)18(10-16(25)23(15)27-13)35-24-29-19(28-20-11-17(31-32-20)14-3-4-14)12-21(30-24)34-7-5-33(2)6-8-34/h9-12,14,27H,3-8H2,1-2H3,(H2,28,29,30,31,32) |
InChI Key |
UUZGSTUXCIFCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2N1)F)OC3=NC(=CC(=N3)N4CCN(CC4)C)NC5=NNC(=C5)C6CC6)F |
Origin of Product |
United States |
Synthetic Methodologies for Indol 5 Ol Derivatives and Analogues
Classical Approaches to the Indol-5-ol Core and its Functionalization
Traditional synthetic methods have long provided the foundational routes to the indole (B1671886) nucleus. These approaches, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability in producing the core structure and its simple derivatives.
Adaptations of Fischer Indole Synthesis for 5-Hydroxyindole (B134679) Production
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgjk-sci.comalfa-chemistry.com
To produce the 5-hydroxyindole core, the Fischer synthesis is adapted by using a specifically substituted starting material: (4-hydroxyphenyl)hydrazine. The general mechanism proceeds as follows:
Hydrazone Formation: (4-hydroxyphenyl)hydrazine reacts with an aldehyde or ketone to form the corresponding (4-hydroxyphenyl)hydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form.
acs.orgacs.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a acs.orgacs.org-sigmatropic rearrangement, which disrupts the aromaticity of the benzene (B151609) ring.
Rearomatization and Cyclization: A subsequent proton transfer leads to rearomatization, followed by an intramolecular cyclization.
Ammonia (B1221849) Elimination: The final step is the elimination of an ammonia molecule to form the stable, aromatic indole ring, yielding a 5-hydroxyindole derivative. wikipedia.orgjk-sci.com
This method's versatility allows for the introduction of various substituents at the C2 and C3 positions of the indole ring by choosing the appropriate carbonyl partner. tcichemicals.com While the classical Fischer synthesis often requires high temperatures and strong acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl2), modern variations have been developed to proceed under milder conditions. wikipedia.orgalfa-chemistry.com
An alternative classical route for the direct synthesis of 5-hydroxyindoles is the Nenitzescu indole synthesis. This method involves the condensation of a 1,4-benzoquinone (B44022) with a β-amino-α,β-unsaturated carbonyl compound to directly form the 5-hydroxyindole ring system. bhu.ac.in
Friedel-Crafts Alkylation Pathways for Regioselective Substitution (e.g., C4-Allylation)
The Friedel-Crafts reaction is a fundamental method for C-C bond formation via electrophilic aromatic substitution. nih.gov In the context of the indole nucleus, the pyrrole (B145914) ring is significantly more electron-rich and nucleophilic than the benzene ring, meaning that electrophilic substitutions, including Friedel-Crafts alkylation, overwhelmingly occur at the C3 position. nih.govbohrium.com
Functionalization of the benzenoid ring (positions C4, C5, C6, and C7) is therefore a significant challenge that requires specific strategies to override the inherent reactivity of the C3 position. For an indol-5-ol derivative, the hydroxyl group at C5 is an activating, ortho-, para-directing group. This electronic property directs incoming electrophiles to the C4 and C6 positions.
While direct C4-allylation via Friedel-Crafts is not commonly reported due to competing reactions and regioselectivity issues, studies on related electrophilic substitutions provide insight into the feasibility of this transformation. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to proceed regioselectively at the C6 position, which is electronically favored and sterically more accessible than the C4 position. ias.ac.in However, intramolecular Friedel-Crafts alkylations, where a carbinol tethered at the C4 position cyclizes onto the C3 or C5 positions, demonstrate that the C4 position is a viable site for such reactions under specific conformational constraints. researchgate.netnih.gov Achieving selective intermolecular C4-alkylation or allylation often requires the use of directing groups or advanced catalytic systems to control the regiochemical outcome.
Direct Hydroxylation and Hydroxymethylation Strategies at the C5 Position
The direct C–H functionalization of the indole benzene ring, particularly at the C5 position, is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. nih.gov Consequently, direct, single-step hydroxylation or hydroxymethylation at C5 of an unsubstituted indole is rare.
Most synthetic strategies rely on indirect methods where a functional group is first installed at the C5 position, which is then converted to a hydroxyl or hydroxymethyl group.
Halogenation-Based Methods: A highly regioselective direct iodination of the indole C5-H bond has been developed. rsc.org This method provides 5-iodoindoles, which are versatile intermediates that can be converted to 5-hydroxyindoles through nucleophilic substitution or metal-catalyzed coupling reactions.
Borylation-Oxidation Sequence: A more recent approach involves the catalytic C-H borylation of indoles. While C2 and C3 borylations are common, methods for C5-borylation are emerging. The resulting C5-borylated indoles can then be efficiently oxidized (e.g., with sodium perborate) to yield the desired 5-hydroxyindole.
Directed C-H Alkylation: Copper-catalyzed regioselective C5-H alkylation reactions have been developed for indoles bearing a carbonyl group at the C3 position. nih.gov While this provides a C-C bond, subsequent chemical manipulation would be required to introduce a hydroxyl function.
Direct C5-hydroxymethylation is not a well-established process. A plausible synthetic route would involve a Vilsmeier-Haack formylation to introduce a formyl group at C3, followed by protection of the indole nitrogen and subsequent functionalization of the benzene ring. A more direct, albeit multi-step, approach would be the C5-iodination mentioned above, followed by a palladium-catalyzed cross-coupling reaction with a suitable hydroxymethyl equivalent.
Modern Catalytic Strategies for Targeted Derivatization
To overcome the regioselectivity challenges inherent in classical methods, modern synthetic chemistry has turned to transition-metal catalysis. These strategies often employ directing groups to achieve precise C–H activation and functionalization at otherwise unreactive positions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Tsuji-Trost Allylation)
Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation. The Tsuji-Trost allylation, a palladium-catalyzed substitution of an allylic substrate, is a prominent example. nih.gov When applied to indoles, this reaction typically occurs at the nucleophilic N1 or C3 positions. Achieving regioselectivity at the C4 position of the indole core using this specific reaction is challenging and not widely reported.
However, the broader field of palladium-catalyzed C-H functionalization offers effective solutions for C4-derivatization. These methods utilize a directing group, often attached to the indole nitrogen, to steer the palladium catalyst to a specific C-H bond.
C4-Arylation: A weak chelating benzoyl (Bz) directing group on the indole nitrogen has been used to achieve palladium-catalyzed C4-arylation via a cross-dehydrogenative coupling (CDC) mechanism. acs.org
C4-Alkynylation: Using alanine as a transient directing group, a Pd(II)-catalyzed regioselective alkynylation at the C4-position has been successfully established. nih.gov
These examples demonstrate that while a classical Tsuji-Trost allylation might not be suitable for C4-functionalization, the principles of palladium catalysis can be adapted through the strategic use of directing groups to achieve the desired regioselectivity.
| Reaction | Catalyst/Directing Group | Coupling Partner | Position | Reference |
| C4-Arylation | Pd(OAc)₂ / Benzoyl (Bz) | Arenes | C4 | acs.org |
| C4-Alkynylation | Pd(II) / Alanine | Alkynes | C4 | nih.gov |
| C4-Functionalization | Palladium / N-P(O)tBu₂ or C3-pivaloyl | Quinones | C4 | researchgate.net |
Rhodium(III)-Catalyzed C–H Activation and Functionalization (e.g., C4-Allylation)
Rhodium(III)-catalyzed C–H activation has emerged as a particularly effective strategy for the regioselective functionalization of indoles. acs.org This approach typically involves the use of a removable directing group on the indole nitrogen, which coordinates to the rhodium center and facilitates the cleavage of a specific ortho C-H bond.
For C4-functionalization, a directing group is chosen that positions the rhodium catalyst in proximity to the C4-H bond. This leads to the formation of a five-membered rhodacycle intermediate, which then reacts with a coupling partner, such as an alkene or alkyne, to form the C4-substituted product. A weakly coordinating COCF₃ group has been successfully employed as a directing group to achieve C4-alkylation of indoles with partners like maleimides and nitroalkenes. rsc.orgnih.gov
This methodology offers several advantages, including mild reaction conditions, high regioselectivity, and good functional group tolerance. The ability to functionalize the C4 position directly provides a powerful tool for the synthesis of complex indole alkaloids and other biologically active molecules. acs.org
| Catalyst System | Directing Group | Coupling Partner | Product Type | Reference |
| [RhCp*Cl₂]₂ | Weakly Coordinating (e.g., Carbonyl) | Nitroalkenes | 4-(2-nitroalkyl)indoles | nih.gov |
| Rh(III) | COCF₃ | Maleimides | C4-hydroarylation or Heck-type products | rsc.org |
| Rh(III) | Unspecified | Alkenes/Alkynes | C4-functionalized indoles | acs.org |
| Rh(III) | Acetanilide | Internal Alkynes | 2,3-Disubstituted Indoles | acs.org |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Indole Scaffolds
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, renowned for its reliability, high yields, and tolerance of a wide array of functional groups. nih.govresearchgate.net This reaction facilitates the covalent linkage of molecules containing azide and terminal alkyne functionalities to form 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The Cu(I) catalyst significantly accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction. researchgate.net
In the context of indol-5-ol derivatives, the CuAAC reaction serves as a powerful tool for molecular assembly and functionalization. By introducing either an azide or an alkyne group onto the indol-5-ol scaffold, it can be readily conjugated with other molecules bearing the complementary functionality. This strategy allows for the modular synthesis of complex indol-5-ol-containing architectures. For instance, an alkyne-modified indol-5-ol can be "clicked" with an azide-bearing biomolecule, nanoparticle, or another small molecule to generate novel conjugates. The reaction proceeds under mild conditions, often at room temperature, and is compatible with the sensitive hydroxyl group of the indol-5-ol, provided it is appropriately protected if necessary. researchgate.net The resulting triazole ring is chemically stable and can act as a rigid linker between the indole core and the appended moiety. researchgate.net
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Azide-Alkyne Cycloaddition | Copper(I) | Organic Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High efficiency, Mild conditions, Bio-orthogonal nih.govresearchgate.net |
Green Chemistry Approaches in Indol-5-ol Derivative Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign catalysts, sustainable solvents, and energy-efficient reaction conditions.
Scandium triflate [Sc(OTf)₃] has emerged as a versatile and highly efficient Lewis acid catalyst in organic synthesis. rsc.org It is particularly noted for its water stability and reusability, making it a prime candidate for green chemistry applications. acs.org Unlike many traditional Lewis acids that are deactivated or decomposed by water, Sc(OTf)₃ can effectively catalyze reactions in aqueous media or other sustainable solvents like ethanol-water mixtures. acs.orgnih.gov
In the synthesis of indole derivatives, Sc(OTf)₃ has been successfully employed in reactions such as the synthesis of bis(3'-indolyl)alkanes. nih.gov This reaction proceeds with good to excellent yields in solvents like acetonitrile or ethanol-water mixtures, offering a milder and more environmentally friendly alternative to conventional methods. nih.gov The catalytic prowess of Sc(OTf)₃ stems from its strong Lewis acidity, which activates substrates for a variety of transformations, including Friedel-Crafts type reactions that are fundamental to many indole syntheses. rsc.org Its ability to function under mild conditions reduces energy consumption and the formation of byproducts. rsc.org
| Catalyst | Key Properties | Applicable Reactions for Indole Synthesis | Sustainable Solvents |
| Scandium Triflate [Sc(OTf)₃] | Water-resistant, Reusable, Strong Lewis acid acs.org | Friedel-Crafts alkylation, Aldol, Michael additions rsc.orgnih.gov | Water, Ethanol-water mixtures, Acetonitrile nih.gov |
Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgluc.eduyoutube.com This rapid and efficient heating can lead to cleaner reactions with fewer side products. wikipedia.org When coupled with solvent-free conditions, the environmental benefits are further amplified by eliminating the use and disposal of often hazardous organic solvents. luc.eduyoutube.com
Several protocols for the synthesis of indole derivatives have been developed utilizing microwave irradiation under solvent-free conditions. acs.orgluc.edu For example, the Bischler indole synthesis has been adapted to a microwave-assisted, solvent-free method for preparing 2-arylindoles in good yields. youtube.com This approach involves the solid-state reaction of anilines and phenacyl bromides, offering a mild and environmentally friendly alternative to traditional methods. youtube.com The synthesis of novel spiro-indole derivatives has also been achieved using a solid-supported synthetic procedure under microwave irradiation, highlighting the versatility of this technique. luc.edu
| Technique | Key Advantages | Application in Indole Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction rates, Higher yields, Reduced byproducts acs.orgwikipedia.org | Bischler indole synthesis, Synthesis of spiro-indoles luc.eduyoutube.com |
| Solvent-Free Conditions | Eliminates solvent waste, Simplified workup, Reduced environmental impact luc.eduyoutube.com | Solid-state reactions, Reactions on solid supports luc.eduyoutube.com |
The use of solid acid catalysts and nanoparticle-based catalysts represents another significant advancement in the green synthesis of indole derivatives. d-nb.info These heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recyclability, and often enhanced stability. orgsyn.org
Magnetic nanoparticles (MNPs) have garnered particular interest as catalyst supports due to their straightforward separation from the reaction medium using an external magnet. d-nb.infoorgsyn.org For instance, sulfamic acid-functionalized magnetic nanoparticles have been developed as an efficient solid acid catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, a protocol that can be adapted for related heterocyclic systems. nih.gov In the realm of indole synthesis, various MNP-supported catalysts have been employed in multi-component reactions to afford indole derivatives in high yields. d-nb.info These methods often involve simple workup procedures and allow for the recovery and reuse of the catalyst, aligning with the principles of sustainable chemistry.
| Catalyst Type | Examples | Advantages | Application in Indole Synthesis |
| Solid Acid Catalysts | Sulfamic acid-functionalized magnetic nanoparticles nih.gov | Easy separation, Reusability, Reduced waste orgsyn.org | Multi-component reactions for substituted indoles d-nb.info |
| Nanoparticle Mediated | Magnetic nanoparticles (Fe₃O₄), P₄VPy-CuO nanoparticles | High surface area, Enhanced catalytic activity, Green reaction conditions d-nb.info | Synthesis of bis(indolyl)methanes |
Multi-Component Reactions (MCRs) for Accessing Complex Indol-5-ol Architectures
Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govresearchgate.net
MCRs are particularly well-suited for the synthesis of diverse and complex indole-based scaffolds. researchgate.net Various MCRs have been developed that utilize indoles as key building blocks. For example, the three-component reaction of an indole, an aldehyde, and an active methylene compound can lead to the formation of highly functionalized indole derivatives. These reactions can be catalyzed by a range of catalysts, including Lewis acids and organocatalysts, and can often be performed under environmentally friendly conditions. researchgate.net The ability to introduce multiple points of diversity in a single step makes MCRs an attractive strategy for the construction of libraries of complex indol-5-ol analogues for biological screening. researchgate.net
| Reaction Name/Type | Components | Typical Product | Key Advantages |
| Aza-Friedel–Crafts Type | Indoles, Aldehydes, Thiourea | 3-Substituted indoles | High atom economy, operational simplicity |
| Trimolecular Condensation | Indoles, Aldehydes, Activated Carbonyl Compounds | Polyfunctionalized indole derivatives | Rapid assembly of complex structures |
| Domino Heterocyclization | Indole, Carbon Disulfide, α-Bromo Propiophenones | 1,3-Oxathiole–indole pairs | Formation of multiple bonds in one pot researchgate.net |
Synthetic Strategies for Indol-5-ol Precursors and Advanced Intermediates
The efficient synthesis of indol-5-ol derivatives often relies on the availability of suitable precursors and advanced intermediates. A common strategy involves the use of a protected 5-hydroxy group to ensure compatibility with subsequent reaction conditions.
One of the most direct methods for constructing the 5-hydroxyindole core is the Nenitzescu indole synthesis. wikipedia.org This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative. wikipedia.org This method is particularly valuable for accessing the 5-hydroxyindole skeleton directly.
A widely used precursor for the synthesis of indol-5-ol derivatives is 5-(benzyloxy)indole. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality, which can be readily removed at a later stage of the synthesis via catalytic hydrogenation. This allows for a wide range of chemical transformations to be performed on the indole nucleus without affecting the hydroxyl group. 5-(Benzyloxy)indole itself can be prepared through various synthetic routes.
Another important class of intermediates are N-protected indol-5-ols, such as N-Boc-5-hydroxyindole. The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions of the indole ring. The synthesis of such intermediates often involves multi-step sequences starting from commercially available materials.
Advanced intermediates for indol-5-ol synthesis can also be prepared through palladium-catalyzed C-H activation strategies, which allow for the direct functionalization of the indole core, or through intramolecular cyclization reactions of appropriately substituted aniline derivatives. researchgate.net For instance, the intramolecular cyclization of a suitably substituted 2-amino-4-bromobenzoyl derivative can lead to complex, functionalized indole intermediates. researchgate.net
| Precursor/Intermediate | Synthetic Utility | Common Synthetic Approaches |
| 5-Hydroxyindole | Direct starting material | Nenitzescu indole synthesis wikipedia.org |
| 5-(Benzyloxy)indole | Protected form of indol-5-ol | Benzylation of 5-hydroxyindole |
| N-Boc-5-hydroxyindole | N-protected intermediate for selective functionalization | Boc protection of 5-hydroxyindole |
| Halogenated Indoles | Intermediates for cross-coupling reactions | Multi-step synthesis from substituted anilines researchgate.net |
Considerations for Stereoselective and Regioselective Synthesis
The synthesis of complex indole derivatives, including those based on an indol-5-ol scaffold, often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the position of functional groups on the indole core (regioselectivity). Achieving such control is paramount for obtaining the desired biologically active isomers and for developing efficient synthetic routes.
Regioselectivity in Indole Functionalization
The indole nucleus possesses multiple reactive sites, primarily the C3, C2, and N1 positions, making regiocontrol a significant challenge in synthetic methodologies. The desired substitution pattern can often be achieved by a careful selection of catalysts, ligands, and reaction conditions.
Palladium-catalyzed reactions have demonstrated considerable versatility in controlling the site of alkylation on the indole ring. acs.org For instance, the choice of base and solvent can direct the outcome of allylic alkylation, allowing for selective functionalization. acs.org Similarly, in the oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands with a Pd(II) catalyst has enabled a switch in selectivity between the C3 and C2 positions. rsc.org
Furthermore, the regioselectivity of dehydrogenative alkylation of indolines can be governed by the choice of solvent when using a manganese catalyst, providing access to either C3- or N-alkylated indoles. organic-chemistry.org For direct functionalization at the C5 position, a metal-free direct iodination method has been reported, offering a practical route to C5-functionalized indoles. researchgate.net
The following table summarizes examples of regioselective control in indole synthesis:
| Reaction Type | Catalyst/Reagent | Variable | Outcome | Reference |
| Pd-Catalyzed Alkylation | [PdCl(π-allyl)]2/phosphine | Base and reaction media | Controlled regioselectivity | acs.org |
| Oxidative Heck Reaction | Pd(II)/SOHP ligands | Ligand | C3-/C2-selectivity | rsc.org |
| Dehydrogenative Alkylation | Manganese catalyst | Solvent | C3- or N-alkylation | organic-chemistry.org |
| Direct Iodination | N-Iodosuccinimide | Reaction Conditions | C5-H direct iodination | researchgate.net |
| Reaction with 2H-Azirines and Arynes | KF/18-crown-6 | Temperature | N-unsubstituted or N-aryl indoles | nih.govacs.org |
Stereoselective Synthesis of Indole Derivatives
The creation of chiral centers in indole derivatives with high enantiomeric or diastereomeric purity is a key objective in asymmetric synthesis. This is often accomplished through the use of chiral catalysts, which can be either metal-based or purely organic molecules.
One notable example is the enantioselective N-alkylation of indoles with aldimines, which can be catalyzed by a dinuclear zinc-ProPhenol complex. nih.govnih.gov This method provides N-alkylated indole derivatives in good yields and with excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.govnih.gov The reaction temperature can be a critical parameter for improving enantioselectivity; for instance, in the case of 5-bromoindole, lowering the temperature from room temperature to 4 °C increased the enantiomeric ratio significantly. nih.gov
Asymmetric hydrogenation is another powerful tool for introducing stereocenters. Chiral indolines can be synthesized with high enantioselectivity (up to 96% ee) through a one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn Furthermore, a metal-free approach using a chiral Brønsted acid as a catalyst for the transfer hydrogenation of 3H-indoles with a Hantzsch dihydropyridine has been developed to produce optically active indolines with high enantioselectivities. organic-chemistry.org
The catalytic asymmetric Friedel–Crafts reaction is a widely used, atom-economical method for creating chiral indole derivatives. nih.gov Both chiral metal complexes and organocatalysts have been successfully employed to achieve high enantioselectivities in the alkylation of indoles at the C3 position. nih.gov
Below is a table highlighting selected stereoselective synthetic methods for indole derivatives:
| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Enantioselective N-Alkylation | Dinuclear Zinc-ProPhenol complex | N-alkylated indoles | Up to 99.5:0.5 er | nih.govnih.gov |
| Asymmetric Hydrogenation | Palladium catalyst | Chiral 2-substituted indolines | Up to 96% ee | dicp.ac.cn |
| Transfer Hydrogenation | Chiral Brønsted acid / Hantzsch dihydropyridine | Optically active indolines | High enantioselectivities | organic-chemistry.org |
| Asymmetric Friedel-Crafts Reaction | Chiral metal complexes or organocatalysts | Optically active indole derivatives | High enantioselectivities | nih.gov |
| Intramolecular aza-Michael Addition | Bifunctional amino(thio)urea catalysts | 2-substituted indolines | Not specified | nih.gov |
These examples underscore the importance of catalyst design and reaction optimization in achieving the desired stereochemical and regiochemical outcomes in the synthesis of complex indol-5-ol derivatives and their analogues.
Structural Modification and Structure Activity Relationship Sar Studies of Indol 5 Ol Derivatives
Systematic Substitution Pattern Analysis on the Indole (B1671886) Nucleus (N-1, C-2, C-3, C-4, C-6, C-7 Positions)
The biological activity of Indol-5-ol derivatives can be finely tuned by introducing various substituents at different positions of the indole core. Each position offers a unique vector for modification, influencing the molecule's interaction with biological targets.
N-1 Position: The indole nitrogen is a common site for substitution, significantly impacting the compound's pharmacokinetic and pharmacodynamic profile. Studies on xanthine (B1682287) oxidase inhibitors revealed that incorporating a hydrophobic group on the nitrogen atom of the indole ring is essential for potent inhibitory activity. nih.gov For instance, in a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, derivatives with N-1 alkyl and benzyl (B1604629) groups were synthesized to explore the SAR. The results indicated that potency was sensitive to the nature of the N-1 substituent, with hydrophobic groups being favorable. nih.gov
C-2 and C-3 Positions: The pyrrole (B145914) ring of the indole nucleus is electron-rich, making the C-3 position the most common site for electrophilic substitution and functionalization. In the development of dopamine (B1211576) D3 receptor agonists, the indole-3-carboxylic acid moiety was explored. nih.gov Research into G-quadruplex binders based on a 5-nitroindole (B16589) scaffold highlighted that the inclusion of a methylene-bridged pyrrolidine (B122466) side chain at the C-3 position is crucial for G4 binding. d-nb.info
C-4, C-6, and C-7 Positions: Modifications on the benzene (B151609) ring of the indole nucleus can significantly alter electronic properties, lipophilicity, and steric profile, thereby affecting target binding and metabolic stability. An "indole-walk" study, which systematically relocated the point of attachment from the C-5 position to other positions on the benzene ring, demonstrated the importance of this region. For a series of indolyl-imidazopyridines designed as tubulin inhibitors, moving the attachment from the 5-indolyl position to the 6-indolyl position resulted in a compound with improved cytotoxic potency and enhanced metabolic stability in human liver microsomes. This suggests that the C-6 position may offer a more favorable vector for interaction with the target enzyme or may shield the molecule from metabolic enzymes more effectively than the C-5 position. nih.gov
In the development of selective D3 dopamine receptor agonists, substitution at the C-5 position of the indole nucleus was explored. Introduction of a 5-hydroxyl group did not lead to an improvement in binding affinity, suggesting that for this particular target, an H-bond donor at this position is not beneficial. nih.gov Conversely, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, substitution at C-5 with either a methoxy (B1213986) (electron-donating) or a fluoro (electron-withdrawing) group was explored. In general, the 5-methoxy derivatives exhibited better affinity than the 5-fluoro analogs, although the single most potent compound was a 5-fluoro derivative. mdpi.com This highlights that the optimal substituent at any given position is highly dependent on the specific biological target.
Table 1: SAR Summary of Substitutions on the Indole Nucleus of Indol-5-ol Derivatives
| Position | Substitution Type | Observed Effect on Biological Activity | Example Target/Activity |
|---|---|---|---|
| N-1 | Hydrophobic groups (e.g., benzyl) | Essential for potent activity | Xanthine Oxidase Inhibition nih.gov |
| C-3 | Methylene-bridged pyrrolidine | Crucial for binding | c-Myc G-Quadruplex Binding d-nb.info |
| C-5 | Methoxy group | Generally better affinity than fluoro | 5-HT6 Receptor Affinity mdpi.com |
| C-5 | Fluoro group | Led to the most potent individual compound | 5-HT6 Receptor Affinity mdpi.com |
| C-6 | Relocation of attachment from C-5 | Improved cytotoxic potency and metabolic stability | Tubulin Polymerization Inhibition |
Influence of the C-5 Hydroxyl Group on Biological Interactions and Reactivity
The C-5 hydroxyl group is a defining feature of the Indol-5-ol scaffold and plays a pivotal role in its biological activity, primarily through its ability to act as a hydrogen bond donor and acceptor. Its influence is perhaps best exemplified by the endogenous neurotransmitter serotonin (B10506) (3-(2-Aminoethyl)-1H-indol-5-ol), where the 5-OH group is critical for its specific interactions with various 5-HT receptor subtypes. wikipedia.org
The reactivity of the 5-OH group allows it to participate in key hydrogen bonding interactions within receptor binding pockets. Molecular docking studies of serotonin derivatives with target proteins have shown potential H-bond interactions between the C-5 hydroxyl group and amino acid residues like aspartic acid and serine. nveo.org This interaction is often crucial for anchoring the ligand in the binding site and ensuring high affinity and selectivity.
However, the presence of the 5-hydroxyl group is not universally beneficial for all biological targets. In a study aimed at developing selective dopamine D3 receptor agonists, a 5-hydroxyindole (B134679) derivative was synthesized. This modification did not improve, and in fact slightly decreased, the binding affinity for the D3 receptor compared to the unsubstituted parent compound. nih.gov This finding underscores that while the hydrogen bonding potential of the 5-OH group is a powerful tool in molecular design, its utility is highly context-dependent and must be evaluated for each specific target.
Design and Synthesis of Indol-5-ol Analogues through Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile while retaining its core binding mode. preprints.org This approach involves substituting a functional group with another group that has similar steric, electronic, or topological features. For Indol-5-ol derivatives, this strategy can be applied to various parts of the molecule, including the C-5 hydroxyl group itself or other substituents on the indole ring.
A notable example involves the design of novel xanthine oxidase inhibitors based on an Indol-5-yl scaffold. nih.gov In this work, researchers employed a hybridization and bioisosteric replacement strategy. By combining the structural features of known inhibitors, they designed 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. Here, the isoxazole-carboxylic acid moiety acts as a key pharmacophore, while the Indol-5-yl portion serves to occupy a specific region of the enzyme's active site. This strategic combination, a form of whole-scaffold bioisosterism, led to the discovery of compounds with significantly higher potency than the standard drug, allopurinol. nih.gov
Another application of this principle is the replacement of the entire indole nucleus with other bicyclic heterocycles to improve properties like solubility or metabolic stability, or to explore new intellectual property space. Based on an existing indole scaffold, a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was developed using a bioisosteric replacement approach, leading to a new lead compound for the treatment of acute myeloid leukemia. researchgate.netnih.gov
The C-5 hydroxyl group itself can be a target for bioisosteric replacement. Classical bioisosteres for a hydroxyl group include -NH2, -SH, and -F. Non-classical bioisosteres could include groups like -CH2OH or -NHCHO. Replacing the 5-OH with a 5-F, for example, would substitute a hydrogen bond donor with a weak hydrogen bond acceptor, significantly altering the electronic character of the benzene ring from electron-donating to strongly electron-withdrawing. As seen in the development of 5-HT6 receptor ligands, such a switch from a 5-methoxy (a common 5-OH surrogate) to a 5-fluoro substituent had a profound, albeit not always predictable, impact on binding affinity. mdpi.com
Table 2: Examples of Bioisosteric Replacements in Indole-based Scaffolds
| Original Group/Scaffold | Bioisosteric Replacement | Rationale / Intended Effect | Reference |
|---|---|---|---|
| Indole Scaffold | Azaindole, Benzofuran, etc. | Modulate pKa, improve solubility, alter metabolic profile, new IP | researchgate.netnih.gov |
| -OH (at C-5) | -F | Alter electronics (from donating to withdrawing), block metabolism, act as H-bond acceptor | mdpi.com |
| -OH (at C-5) | -OCH3 | Remove H-bond donor capability, increase lipophilicity, block metabolism | mdpi.com |
| -OH (at C-5) | -NH2 | Maintain H-bond donor capability, introduce basic center | General Principle |
| Hybridization Strategy | Indol-5-yl + Isoxazole-3-carboxylic acid | Combine pharmacophores of known inhibitors to create a novel, potent compound | nih.gov |
The synthesis of these bioisosteric analogues often requires multi-step synthetic routes, tailored to the specific replacement being made. The successful application of this strategy relies on a deep understanding of the target's binding site and the specific role of the functional group being replaced.
Conformational Preferences and their Correlation with Biological Activity
The three-dimensional shape (conformation) of a drug molecule is critical for its interaction with a biological target. For Indol-5-ol derivatives, particularly those with flexible side chains, the preferred conformation can dictate binding affinity and efficacy. The indole ring itself is a planar and rigid structure, but the substituents attached to it, especially at positions N-1 and C-3, can possess significant conformational flexibility.
The biological activity of a molecule is often exerted by a single, low-energy "bioactive conformation" that is complementary to the topography of the receptor's binding site. For example, the ethylamine (B1201723) side chain of serotonin can adopt several different conformations, and its orientation relative to the indole ring is crucial for its interaction with various 5-HT receptors. wikipedia.org
When designing new Indol-5-ol derivatives, medicinal chemists often seek to understand and control conformational preferences. This can be achieved through several strategies:
Introduction of Rigid Linkers: Replacing a flexible alkyl chain with a more rigid linker (e.g., incorporating a double bond or a small ring) can restrict the number of accessible conformations. This can lock the molecule into its bioactive conformation, leading to an increase in potency.
Introduction of Bulky Groups: Adding a sterically demanding group can create a rotational barrier, favoring one conformation over others.
Intramolecular Hydrogen Bonding: Strategically placed functional groups can form intramolecular hydrogen bonds, which can stabilize a specific conformation.
Computational modeling techniques, such as conformational analysis and molecular dynamics simulations, are invaluable tools for predicting the likely conformations of a molecule and how it might fit into a target's binding site. These in silico methods can guide the synthesis of conformationally restricted analogues. Experimental validation is then typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of the ligand-protein complex.
While specific, detailed conformational analyses for a wide range of "Indol-5-ol derivative 1" analogues are not broadly available in the public literature, the principles remain a cornerstone of rational drug design. The goal is to reduce the entropic penalty of binding by pre-organizing the molecule in its bioactive shape, thereby enhancing affinity for its target.
Fragment-Based Drug Design and Lead Optimization Strategies for Indol-5-ol Scaffolds
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. frontiersin.org These initial fragment hits then serve as starting points for building more potent, lead-like molecules through various optimization strategies. lifechemicals.com
The Indol-5-ol scaffold is an excellent candidate for FBDD approaches due to its favorable physicochemical properties and its prevalence in known bioactive compounds. It can be considered a "privileged fragment" that can be used to build libraries for screening against various targets.
The typical FBDD workflow involving an Indol-5-ol scaffold would proceed as follows:
Fragment Screening: A library containing Indol-5-ol and simple derivatives would be screened against a target protein using sensitive biophysical techniques like NMR, Surface Plasmon Resonance (SPR), or X-ray crystallography.
Hit Validation: Confirmed hits, which may only have millimolar to high micromolar affinity, are validated and their binding mode is determined, often by obtaining a crystal structure of the fragment bound to the protein.
Lead Optimization: Once a validated Indol-5-ol fragment hit is identified, several strategies can be employed to increase its affinity and develop it into a lead compound:
Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with nearby pockets in the binding site. For an Indol-5-ol fragment, this could involve synthesizing derivatives with substituents at the N-1, C-2, or C-3 positions to pick up new, favorable interactions. lifechemicals.com
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, much more potent molecule. An Indol-5-ol fragment might be linked to another fragment that binds nearby.
Fragment Merging/Scaffold Hopping: Two overlapping fragment hits can be merged into a single novel molecule that incorporates the key binding features of both.
A study on 5-nitroindole derivatives as G-quadruplex binders exemplifies a lead identification strategy that begins with fragment screening. An initial library of diverse heterocyclic fragments was screened, leading to the identification of an aminoindole scaffold as a promising starting point. d-nb.info Subsequent lead optimization involved synthesizing a series of derivatives with modifications to the side chains and the indole core to improve binding affinity and cellular activity. This iterative process of synthesis and testing, guided by the initial fragment hit, is the hallmark of FBDD and lead optimization. researchgate.net These strategies allow for a more rational and efficient exploration of chemical space compared to screening large, complex molecules, ultimately increasing the probability of discovering high-quality drug candidates. lifechemicals.com
Mechanistic Investigations of Indol 5 Ol Derivatives in Biological Systems in Vitro and Preclinical Models
Enzyme Modulation and Inhibition Mechanisms
Indol-5-ol derivative 1 has been the subject of multiple investigations to characterize its effects on key enzymatic pathways implicated in a variety of physiological and pathological processes.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a critical strategy in the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov Indole-based compounds have shown promise in this area. nih.gov For instance, certain indole-based chalcone (B49325) derivatives have demonstrated potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE). One such derivative exhibited an IC50 value of 27.54 nM for AChE and 36.85 nM for BuChE, indicating a strong and somewhat dual inhibitory effect. nih.gov Docking studies of similar indole (B1671886) derivatives have suggested that the NH group of the indole ring can form crucial hydrogen bonds within the active site of these enzymes. nih.gov
Interactive Data Table: Cholinesterase Inhibition by Indole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Indole Chalcone Derivative 5b | Acetylcholinesterase (AChE) | 27.54 | Donepezil | 55.39 |
| Indole Chalcone Derivative 5b | Butyrylcholinesterase (BuChE) | 36.85 | Tacrine | 35.95 |
Kinase Inhibition (e.g., Protein Kinase C, LSD1)
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a key feature in many kinase inhibitors. While specific data for "this compound" is not detailed in the provided context, the broader class of indole derivatives has been extensively studied. For example, various indole derivatives have been synthesized and evaluated for their ability to inhibit kinases like Bcl-2 and Mcl-1, with some compounds showing IC50 values in the low micromolar range. nih.gov
Protease Inhibition (e.g., HCV NS3/4A, SARS-CoV-2-Mpro)
Proteases are another important class of enzymes that are targeted for therapeutic intervention, particularly in the context of viral infections. The indole structure can serve as a valuable pharmacophore for the design of protease inhibitors. Research into indole derivatives has yielded compounds with activity against various viral proteases, although specific inhibitory data for "this compound" against HCV NS3/4A or SARS-CoV-2-Mpro is not available in the immediate search results.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Indole derivatives have been a focus of research in this area, with some compounds demonstrating selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile. researchgate.netmdpi.com For example, a series of indole acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity comparable to the reference drug indomethacin. researchgate.netmdpi.com Docking studies have revealed that these compounds can bind effectively to the COX-2 active site. researchgate.netmdpi.com
Interactive Data Table: Anti-inflammatory Activity of Indole Schiff Base Derivatives
| Compound | Substitution | % Inhibition (after 2h) | % Inhibition (after 3h) |
| S7 | 3,4-dimethoxyphenyl | 61.47 | 62.24 |
| S14 | 2,4,5-trimethoxyphenyl | 62.69 | 63.69 |
Receptor Interaction Profiles
The ability of a compound to bind with high affinity and selectivity to specific receptors is a cornerstone of modern pharmacology.
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Affinity and Selectivity
Serotonin receptors are involved in a wide array of physiological functions and are important targets for drugs treating neurological and psychiatric disorders. mdpi.com The indole structure is a common feature in many serotonin receptor ligands, including the neurotransmitter serotonin itself. mdpi.com Studies on various indole derivatives have demonstrated their affinity for both 5-HT1A and 5-HT2A receptors. mdpi.comnih.gov Molecular modeling and docking studies have shown that the indole moiety of these ligands often penetrates deep into a hydrophobic pocket of the receptor. mdpi.com A key interaction is typically a salt bridge formed between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. mdpi.comnih.gov
For some derivatives, additional interactions have been observed, such as a hydrogen bond between the indole's NH group and a threonine residue in the 5-HT2A receptor. mdpi.com The affinity and selectivity profile of these compounds can be fine-tuned through chemical modifications to the indole scaffold.
Dopamine (B1211576) Receptor (e.g., D2, D3) Binding Characteristics
Indole derivatives, particularly those with hydroxyl substitutions on the benzene (B151609) ring, have been investigated for their affinity to dopamine receptors. Research into cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, which are structurally related to indol-5-ol, has provided insights into their binding characteristics at D1 and D2 dopamine receptors.
In a study evaluating a series of these compounds, derivatives with a hydroxyl group at the 6-position (analogous to the 5-position in the standard indole ring system) demonstrated notable binding affinity for both D1 and D2 receptors. nih.gov The binding affinity was found to be influenced by the substituent on the nitrogen atom, with the N-n-butyl derivative exhibiting the highest affinity, followed by the N-n-propyl and N-H derivatives. nih.gov A significant finding was that these 6-hydroxy compounds consistently showed greater binding affinity for D2 receptors compared to D1 binding sites. nih.gov In contrast, derivatives with an 8-hydroxy substitution showed affinity exclusively for D2 receptors. nih.gov
While direct binding data for a specific "this compound" on D2 and D3 receptors is not extensively detailed in the available literature, related structures like 5-chloroindole (B142107) (an analog of the dopamine metabolite 5,6-dihydroxyindole) have been shown to bind to and activate the nuclear receptor Nurr1, a critical transcription factor for the development and maintenance of dopamine-producing neurons. nih.govnih.gov This interaction stimulates the transcription of genes involved in dopamine synthesis, highlighting a mechanism by which indole derivatives can modulate the dopaminergic system. nih.govnih.gov
| Compound Class | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| 6-Hydroxy-cis-hexahydro-3H-benz[e]indoles | Dopamine D1 & D2 Receptors | Demonstrated greater binding affinity for D2 receptors over D1 receptors. nih.gov | nih.gov |
| 5-Chloroindole (Analog of 5,6-dihydroxyindole) | Nuclear Receptor Nurr1 | Binds to Nurr1 and stimulates transcription of dopamine-related genes. nih.govnih.gov | nih.govnih.gov |
Nucleic Acid Interactions
Indole derivatives have emerged as a promising class of ligands that can selectively recognize and stabilize G-quadruplex (G4) DNA structures. nih.gov These non-canonical secondary DNA structures are prevalent in key genomic regions, such as telomeres and the promoter regions of oncogenes like c-Myc, and their stabilization can modulate gene expression and inhibit cancer cell proliferation. nih.govmdpi.com
A series of novel pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and shown to effectively bind to the G-quadruplex located in the promoter of the c-Myc oncogene. nih.gov Biophysical analyses confirmed that these compounds stabilize the G4 structure, leading to the downregulation of c-Myc expression in cancer cells. nih.gov Nuclear Magnetic Resonance (NMR) studies revealed that the most active of these derivatives interact with the terminal G-quartets of the quadruplex, with a binding stoichiometry of 2:1 (ligand to G4 DNA). nih.gov
The stabilization potential of these indole derivatives is significant. FRET melting assays, which measure the increase in the melting temperature (ΔTm) of the G4 structure upon ligand binding, are used to quantify this effect. nih.gov For instance, certain bis-indole carboxamides have demonstrated a high potential for stabilizing G-quadruplex sequences associated with the promoters of c-kit2 and c-myc, with stabilization levels comparable to some of the best-reported G4 ligands. nih.gov
| Indole Derivative Class | G-Quadruplex Target | Binding Stoichiometry (Ligand:DNA) | Key Outcome | Reference |
|---|---|---|---|---|
| Pyrrolidine-substituted 5-nitroindoles | c-Myc Promoter (Pu22) | 2:1 | Downregulates c-Myc expression and induces cell-cycle arrest. nih.gov | nih.gov |
| Bis-indole carboxamides | c-kit2 and c-myc Promoters | Not specified | High G-quadruplex stabilization potential observed in FRET melting assays. nih.gov | nih.gov |
Cellular Pathway Modulation in In Vitro Systems
Indole-based compounds have been extensively studied for their anticancer properties, demonstrating the ability to halt cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.
One study on a series of indole-aryl amide derivatives identified a compound (designated as compound 5) that was selectively toxic towards the malignant colon cell line HT29, while not affecting healthy intestinal cells. nih.gov Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in the HT29 cells. nih.gov Similarly, a synthetic benz[f]indole-4,9-dione analog, SME-6, was shown to inhibit the growth of human lung cancer (A549) cells by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. doi.org The apoptotic effect of SME-6 was found to be dependent on the p53 tumor suppressor protein. doi.org
The compound 5-Hydroxyindole (B134679) (5HI) has been shown to protect human fibroblast cells from apoptosis induced by tert-butylhydroperoxide (t-BHP), a model of oxidative stress. nih.gov Pretreatment with 5HI prevented DNA condensation, restored the mitochondrial membrane potential, and markedly inhibited the release of cytochrome c and the activation of caspase-3, key events in the apoptotic cascade. nih.gov This suggests that the anti-apoptotic action of 5HI is mediated through the protection of mitochondrial integrity from oxidative damage. nih.gov
Furthermore, the pyrrolidine-substituted 5-nitroindole derivatives that bind to the c-Myc G-quadruplex also induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells, linking G4 stabilization directly to the inhibition of cell proliferation. nih.gov
| Indole Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
|---|---|---|---|---|
| Indole-aryl amide (Compound 5) | HT29 (Colon) | Arrest at G1 phase | Induces apoptosis. nih.gov | nih.gov |
| Benz[f]indole-4,9-dione (SME-6) | A549 (Lung) | Arrest at G2/M phase | Induces p53-dependent apoptosis. doi.org | doi.org |
| 5-Hydroxyindole (5HI) | Human Fibroblasts | Not specified (protective role) | Inhibits cytochrome c release and caspase-3 activation. nih.gov | nih.gov |
| Pyrrolidine-substituted 5-nitroindoles | Various | Arrest at Sub-G1/G1 phase | Linked to c-Myc G-quadruplex stabilization. nih.gov | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) being key regulators. nih.gov Several indole-containing compounds have been identified as effective inhibitors of the VEGF/VEGFR signaling pathway. nih.gov
Studies on various indolic compounds have demonstrated their ability to inhibit the activation of VEGFR-2. nih.gov For example, indole pyruvic acid (IPy) was found to inhibit VEGFR-2 activation with an IC₅₀ value of 1.037 mM. researchgate.net Research comparing the structure-activity relationship of different indolic compounds showed that 5-hydroxytryptophol (B1673987) exhibited anti-VEGF activity, although it was less potent than melatonin (B1676174) and serotonin at the same concentration. researchgate.net This indicates that the 5-hydroxyindole scaffold can contribute to anti-angiogenic effects.
More complex indole derivatives have been developed into potent multi-kinase inhibitors used in cancer therapy. Anlotinib, a quinolen-indole derivative, targets multiple tyrosine kinases including VEGFR-2 and VEGFR-3, and has shown significant inhibitory effects on both angiogenesis and tumor growth. nih.gov These findings underscore the potential of the indole nucleus as a scaffold for developing targeted anti-angiogenic agents. nih.gov
Indole derivatives, particularly those with a hydroxyl group at the 5-position, are recognized for their potent antioxidant properties and their ability to modulate cellular levels of reactive oxygen species (ROS). researchgate.netnih.gov Oxidative stress, caused by an imbalance of ROS and antioxidants, is implicated in numerous diseases. nih.gov
A study focused on 5-hydroxyoxindole (B181108), a compound structurally similar to indol-5-ol, and its derivatives demonstrated significant antioxidant activity. nih.gov These compounds effectively scavenged 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibited lipid peroxidation. nih.gov Importantly, the 3-monosubstituted 5-hydroxyoxindole derivatives showed strong antioxidant effects without exhibiting a pro-oxidant effect or significant cytotoxicity against HL-60 cell lines. nih.gov
The compound 5-Hydroxyindole (5HI) has also been shown to directly counter oxidative stress in human cells. nih.gov It significantly suppressed cytotoxicity induced by t-BHP by reducing the generation of intracellular reactive species, inhibiting lipid peroxidation, preventing glutathione (B108866) depletion, and lowering peroxynitrite generation. nih.gov This antioxidant activity is directly linked to its protective effects against apoptosis by preserving mitochondrial function. nih.gov The indole ring itself is known to be an efficient scavenger of free radicals, and the presence of a hydroxyl group can further enhance this activity. unica.it
| Indole Derivative | Assay / Model | Key Antioxidant Effect | Reference |
|---|---|---|---|
| 3-Monosubstituted 5-hydroxyoxindoles | DPPH radical scavenging, Lipid peroxidation inhibition | Strong radical scavenging and inhibition of lipid peroxidation with low cytotoxicity. nih.gov | nih.gov |
| 5-Hydroxyindole (5HI) | t-BHP-induced oxidative stress in human fibroblasts | Suppressed ROS generation, lipid peroxidation, and glutathione depletion. nih.gov | nih.gov |
| 4-Hydroxyarylidene indole derivative | Peroxyl radical scavenging (ORAC test) | Demonstrated the best antioxidant capacity towards peroxyl radicals in a series. unica.it | unica.it |
Investigations into General Biochemical Interactions with Cellular Macromolecules
Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their interactions with various cellular macromolecules, underpinning their diverse pharmacological activities. researchgate.netnih.gov The indole nucleus can mimic the structure of peptides and bind reversibly to a variety of enzymes and proteins. researchgate.net Research into indol-5-ol derivatives, a subset of this larger family, has focused on elucidating their mechanisms of action through detailed biochemical assays. These investigations are crucial for understanding how these compounds modulate cellular processes at a molecular level.
A primary area of investigation involves the interaction of indole derivatives with protein kinases. nih.gov Many of these compounds have been identified as ATP-competitive kinase inhibitors, binding to the ATP pocket of the enzyme and preventing the transfer of phosphate (B84403) groups, a critical step in cell signaling pathways. nih.gov Another major target for indole derivatives is tubulin. nih.gov Compounds such as the vinca (B1221190) alkaloids, which contain an indole moiety, are well-known for their ability to inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest, and subsequent apoptosis. nih.gov
Furthermore, indole derivatives have been shown to interact with other critical cellular proteins. For instance, some derivatives act as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which plays a role in gene expression and cell proliferation. nih.gov The structural versatility of the indole scaffold allows for modifications that can be tailored to target specific receptors, such as serotonin receptors, or to chelate metal ions, thereby exhibiting antioxidant effects. nih.gov The interaction with these macromolecules is often the basis for the observed anti-inflammatory, antimicrobial, and anticancer properties of this class of compounds. nih.govnih.govnih.gov
Table 1: Summary of Investigated Biochemical Interactions for Representative Indole Derivatives
| Macromolecule Target | Type of Interaction | Consequence of Interaction | Representative Derivative Class |
|---|---|---|---|
| Protein Kinases | ATP-Competitive Inhibition | Disruption of cell signaling pathways | General Indole Derivatives |
| Tubulin | Inhibition of Polymerization | Disruption of microtubule formation, cell cycle arrest | Indole-based compounds |
| LSD1 (Lysine-Specific Demethylase 1) | Enzyme Inhibition | Alteration of gene expression patterns | Novel synthesized indole derivatives |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Ligand Binding/Antagonism | Modulation of neurotransmission | D2AAK series indole derivatives |
| Ferrous Ions | Chelation | Antioxidant effects | Indole-imidazole derivatives |
Preclinical Efficacy Studies in Non-Human Biological Systems (e.g., ex vivo rat aorta ring assay, in vivo chick chorioallantois membrane assay)
Preclinical studies are essential for evaluating the therapeutic potential of new chemical entities. For indol-5-ol derivatives, particularly those designed to modulate angiogenesis, several well-established non-human biological models are employed. These assays provide a bridge between in vitro experiments and potential in vivo applications in more complex organisms.
The ex vivo rat aorta ring assay is a widely used model to study the various stages of angiogenesis, including the migration and proliferation of endothelial cells and the formation of capillary-like structures. nih.govnih.govresearchgate.net In this assay, cross-sections of a rat aorta are embedded in a collagen matrix and cultured. In the absence of inhibitors, endothelial cells sprout from the aortic explant to form a network of microvessels. researchgate.net The antiangiogenic potential of indol-5-ol derivatives can be quantified by measuring the extent of this sprouting compared to untreated controls. researchgate.net Studies on various indole derivatives have demonstrated dose-dependent inhibition of blood vessel growth in this model. researchgate.net This assay is valued for its reproducibility and its ability to recapitulate key aspects of the angiogenic process in a controlled environment. nih.govnih.gov
The in vivo chick chorioallantoic membrane (CAM) assay is another cornerstone model for studying angiogenesis. nih.govmdpi.comresearchgate.net The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as an ideal platform to observe the formation of new blood vessels. mdpi.comresearchgate.net Test compounds, such as indol-5-ol derivatives, can be applied directly to the CAM, and their effect on the growth of new capillaries can be observed and quantified. nih.govresearchgate.net This assay is advantageous because it is relatively inexpensive, allows for large-scale screening, and provides a living, intact vascular system to assess the efficacy of potential antiangiogenic agents. mdpi.com Research on indole-related compounds has utilized the CAM assay to confirm the antiangiogenic activity observed in ex vivo models and to investigate their potential to inhibit key angiogenic signaling molecules like Vascular Endothelial Growth Factor (VEGF). researchgate.net
Table 2: Representative Preclinical Efficacy Data for Indole Derivatives in Angiogenesis Assays
| Assay | Model System | Endpoint Measured | Observed Effect of Representative Indole Derivatives |
|---|---|---|---|
| Rat Aorta Ring Assay | Ex vivo rat thoracic aorta | Inhibition of microvessel sprouting | Dose-dependent inhibition of blood vessel growth. researchgate.net |
| Chick Chorioallantois Membrane (CAM) Assay | In vivo chick embryo | Reduction in neovascularization; Inhibition of vessel length and junctions | Inhibition of new blood vessel formation. researchgate.net |
Computational Chemistry and Molecular Modeling of Indol 5 Ol Derivatives
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for elucidating the molecular basis of a ligand's interaction with its biological target.
Research Findings: For indole (B1671886) derivatives, molecular docking studies have been extensively used to predict their binding modes and affinities for various protein targets, such as enzymes and receptors implicated in diseases. researchgate.netwalisongo.ac.id For instance, studies on indole derivatives targeting enzymes like cyclooxygenase-2 (COX-2) or viral polymerases reveal key interactions that govern their inhibitory activity. ajchem-a.com The docking process involves placing the Indol-5-ol derivative into the binding site of a target protein and scoring the different poses based on a scoring function, which estimates the binding free energy. walisongo.ac.id
The results typically highlight specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the indole scaffold and amino acid residues in the active site. nih.gov For a representative Indol-5-ol derivative, docking simulations might show the hydroxyl group at the 5-position acting as a crucial hydrogen bond donor or acceptor, significantly contributing to the binding affinity. The binding energy, often expressed in kcal/mol, provides a quantitative measure of this affinity, with lower values indicating stronger binding. walisongo.ac.idajchem-a.com
| Target Protein | Indole Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| COX-2 | Indole-A | -11.35 | ARG120, TYR355, ALA527 |
| NS5B Polymerase | Indole-B | -9.09 | MET414, TYR448 |
| MurC Ligase | Indole-C | -11.5 | SER152, GLY153 |
| GSK-3β | Indole-D | -9.8 | VAL70, LYS85, ASP200 |
This table presents example binding energies for various indole derivatives against different protein targets, as reported in the literature. ajchem-a.comnih.gov The values illustrate the typical range of binding affinities observed in such studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules. These methods are used to optimize the molecular geometry and calculate a variety of electronic descriptors that are crucial for understanding a molecule's reactivity and interaction capabilities. acs.org
Research Findings: For an Indol-5-ol derivative, DFT calculations can determine its three-dimensional structure with high accuracy. acs.org A key output of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net
These calculations also provide information on the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface. This information is vital for predicting how the molecule will interact with its biological target. figshare.com
| Parameter | Indole | Isoindole | Indolizine |
|---|---|---|---|
| EHOMO (eV) | -2.75 | -5.2 | -5.34 |
| ELUMO (eV) | -0.13 | -0.9 | -1.04 |
| Energy Gap (ΔE) (eV) | 2.62 | 4.3 | 4.3 |
| Hardness (η) (eV) | -1.31 | -2.15 | -2.15 |
This table displays representative quantum chemical properties calculated for indole and its isomers using DFT at the B3LYP/6-311+G* level. researchgate.net Such parameters are essential for understanding the electronic characteristics and reactivity of indole-based compounds.*
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of a ligand within the binding pocket of a receptor and for refining the binding poses predicted by docking.
Research Findings: For an Indol-5-ol derivative complexed with a target protein, an MD simulation can reveal how the ligand and protein adapt to each other. A key metric used to analyze the stability of the simulation is the Root Mean Square Deviation (RMSD). github.io The RMSD of the protein's backbone atoms is calculated over the simulation time to see if the protein structure remains stable or undergoes significant conformational changes. A plateau in the RMSD plot suggests that the system has reached equilibrium. github.ioajchem-a.com Similarly, the RMSD of the ligand is monitored to ensure it remains stably bound in the active site. ajchem-a.com
Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual residues around their average positions. github.io This helps identify flexible regions of the protein, such as loops, which may be important for ligand binding and function. MD simulations provide a more realistic representation of the physiological environment, often including explicit water molecules and ions, thus offering a more accurate assessment of the stability of the ligand-protein complex. ajchem-a.com
| Simulation Parameter | Typical Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 50 - 100 ns | Sufficient time to assess the stability of the complex. |
| Protein RMSD | 1 - 3 Å (plateau) | The protein structure is stable and has reached equilibrium. ajchem-a.com |
| Ligand RMSD | < 2.5 Å (relative to protein) | The ligand remains stably bound in the active site without dissociating. ajchem-a.com |
| Key Hydrogen Bonds | Maintained > 70% of simulation time | Indicates a stable and significant interaction. |
This table summarizes typical parameters and observations from MD simulations of ligand-protein complexes, indicating a stable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
Research Findings: For a series of Indol-5-ol derivatives, a QSAR model can be developed to predict their inhibitory activity against a specific target. The first step involves calculating a wide range of molecular descriptors, which can be constitutional, topological, geometric, or electronic in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates a subset of these descriptors with the observed biological activity (e.g., pIC50). nih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation. Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which measures the model's robustness. nih.gov A high-quality QSAR model can guide the design of more potent Indol-5-ol derivatives by indicating which structural features should be modified.
| QSAR Model | Statistical Parameter | Value |
|---|---|---|
| Indole Derivatives vs. SARS 3CLpro | R² (Training Set) | 0.85 |
| Q² (Leave-one-out) | 0.78 | |
| R² (External Test Set) | 0.77 | |
| Number of Descriptors | 5-10 |
This table presents representative statistical parameters for a validated QSAR model developed for a series of indole derivatives, demonstrating good predictive capability. nih.govnih.gov
In silico ADME Predictions for Drug-Like Properties
In the drug discovery process, it is crucial to assess not only the potency of a compound but also its pharmacokinetic properties. ADME refers to Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models use the chemical structure of a compound to estimate these properties, helping to identify candidates with favorable drug-like characteristics early in the development pipeline and reducing the risk of late-stage failures. nih.gov
Research Findings: For an Indol-5-ol derivative, various ADME parameters can be predicted computationally. These often start with an assessment of "drug-likeness" based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com
More advanced models can predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with key metabolic enzymes like the Cytochrome P450 (CYP) family. japsonline.com For example, predictions can indicate whether a compound is likely to be a substrate or inhibitor of CYP2D6, which is important for avoiding potential drug-drug interactions. These predictions provide a comprehensive profile of a compound's likely behavior in the body. japsonline.commdpi.com
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Fulfills Lipinski's rule for good absorption. |
| logP (Lipophilicity) | < 5 | Optimal balance between solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Fulfills Lipinski's rule. |
| Hydrogen Bond Acceptors | < 10 | Fulfills Lipinski's rule. |
| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. japsonline.com |
| BBB Penetration | Low / Non-penetrant | May have reduced central nervous system side effects. japsonline.com |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. japsonline.com |
This table shows a typical in silico ADME profile for a drug-like indole derivative, indicating its potential for favorable pharmacokinetic properties.
Advanced Analytical Techniques for Characterization and Quantitative Analysis of Indol 5 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. jchps.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of "Indol-5-ol derivative 1."
¹H NMR spectroscopy identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling patterns. youtube.com For "this compound," the spectrum would reveal characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the O-H proton, and any protons on substituent groups. youtube.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom appears as a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). youtube.com
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular puzzle.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov
HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. researchgate.net
A full and unambiguous assignment of all proton and carbon resonances is achieved through the combined interpretation of these spectra. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectral Data for "this compound" in DMSO-d₆
| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) |
|---|---|---|---|
| N-H | - | 11.08 (s) | C-2, C-3, C-7a |
| O-H | - | 9.50 (s) | C-4, C-5, C-6 |
| 2 | 124.5 | 7.25 (t, J=2.8) | C-3, C-3a, C-7a |
| 3 | 102.0 | 6.45 (t, J=2.0) | C-2, C-3a, C-4 |
| 3a | 128.5 | - | - |
| 4 | 111.5 | 6.95 (dd, J=8.5, 2.2) | C-5, C-6, C-7a |
| 5 | 154.0 | - | - |
| 6 | 112.0 | 6.70 (d, J=8.5) | C-4, C-5, C-7a |
| 7 | 109.5 | 7.10 (d, J=2.2) | C-3a, C-5, C-7a |
Note: Chemical shifts are hypothetical and based on typical values for indole derivatives. Actual values will vary based on the full structure of "derivative 1."
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula of "this compound." By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its constituent parts. scirp.org Common fragmentation pathways in indole derivatives involve the cleavage of side chains and characteristic ruptures of the heterocyclic ring system. scirp.orgnih.gov The loss of fragments such as HCN is a characteristic feature in indole fragmentation. scirp.org
Table 2: Predicted HRMS Fragmentation Data for "this compound"
| Ion | Predicted m/z | Possible Formula | Description |
|---|---|---|---|
| [M+H]⁺ | [Exact Mass + 1.0078] | [CₓHᵧNₐOₑ]⁺ | Molecular Ion |
| [M-R]⁺ | [Varies] | [Varies] | Loss of a substituent group |
| [M-HCN]⁺ | [M - 27.0109] | [Cₓ₋₁Hᵧ₋₁Nₐ₋₁Oₑ]⁺ | Characteristic indole ring fragmentation |
Note: The exact mass and fragments are dependent on the specific chemical formula of "derivative 1."
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org
Key expected absorptions include:
A broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.
A sharp to medium band around 3400 cm⁻¹, corresponding to the N-H stretch of the indole ring. researchgate.netmdpi.com
Absorptions in the 3000-3100 cm⁻¹ range due to aromatic C-H stretching. libretexts.org
Characteristic aromatic C=C stretching vibrations appearing in the 1450-1620 cm⁻¹ region. researchgate.net
A strong C-O stretching band, typically observed between 1000-1260 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for confirmation by comparison with a reference spectrum.
Table 3: Characteristic IR Absorption Frequencies for "this compound"
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 3500-3200 | Strong, Broad | Alcohol O-H | Stretch |
| ~3400 | Medium, Sharp | Indole N-H | Stretch |
| 3100-3000 | Medium | Aromatic C-H | Stretch |
| 1620-1580 | Medium | Aromatic C=C | Stretch |
| 1500-1400 | Strong | Aromatic C=C | Stretch |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, GC)
Chromatographic techniques are essential for separating "this compound" from impurities and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like indole derivatives. Using a suitable stationary phase (e.g., C18) and mobile phase, a sample is analyzed to detect any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing the concentration in unknown research samples to be accurately determined.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can be used if "this compound" is sufficiently volatile and thermally stable, or if it can be converted into a more volatile derivative. GC provides excellent separation efficiency and is highly sensitive for purity assessment and quantification.
Table 4: Representative HPLC Method for Purity Analysis of "this compound"
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Single Crystal Structural Determination
When a suitable single crystal of "this compound" can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional molecular structure. springernature.com This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
Furthermore, X-ray crystallography reveals how the molecules are arranged in the solid state, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the -OH and N-H groups), π-π stacking between indole rings, and other van der Waals forces. acs.orgiucr.orgacs.org This information is crucial for understanding the material's physical properties and its potential for polymorphism.
Table 5: Hypothetical Crystallographic Data for "this compound"
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.235 |
| b (Å) | 26.015 |
| c (Å) | 12.486 |
| β (°) | 93.24 |
| Volume (ų) | 2023.5 |
| Z (molecules/unit cell) | 4 |
Note: Data is representative and based on published structures of similar indole derivatives. researchgate.net
Specialized Spectroscopic Methods for Interaction Studies (e.g., Fluorescence Spectroscopy for DNA Binding)
To investigate the potential biological activity of "this compound," specialized spectroscopic techniques can be employed to study its interactions with biomolecules. The indole moiety is naturally fluorescent, making fluorescence spectroscopy an excellent tool for such studies. nih.gov
The binding of "this compound" to a target like DNA can be monitored by changes in its fluorescence properties (intensity, emission wavelength). jetir.org A common method is a competitive binding assay using a fluorescent probe like Ethidium Bromide (EtBr), which fluoresces strongly when intercalated into DNA. nih.gov If "this compound" displaces EtBr from the DNA, a quenching (decrease) of the EtBr fluorescence is observed. The extent of quenching can be used to determine the binding affinity and calculate the binding constant (Kₛᵥ) using the Stern-Volmer equation. jetir.org
Table 6: Parameters for a Fluorescence Spectroscopy DNA Binding Study
| Parameter | Description | Purpose |
|---|---|---|
| Excitation Wavelength (λₑₓ) | Wavelength used to excite the fluorescent probe (e.g., Ethidium Bromide). | To induce fluorescence. |
| Emission Wavelength (λₑₘ) | Wavelength at which fluorescence intensity is measured. | To monitor changes upon binding. |
| Binding Constant (K) | A measure of the affinity of the derivative for DNA. | To quantify the strength of the interaction. |
Applications and Future Directions in Indol 5 Ol Derivative Research
Utility as Chemical Probes and Synthetic Intermediates in Organic Synthesis
Indol-5-ol derivatives serve as valuable tools in organic chemistry, functioning as both sophisticated chemical probes for biological and chemical sensing and as versatile intermediates for the synthesis of more complex molecules. nih.govbeilstein-journals.org
As chemical probes, the indole (B1671886) scaffold's inherent fluorescence is often exploited. nih.gov Researchers have designed and synthesized novel indole derivatives that act as fluorescent sensors for various analytes. For instance, probes based on the indole core have been developed for detecting pH changes and specific ions. nih.gov The functionalization at the 5-position with a hydroxyl group provides a convenient point for attaching recognition units or modulating the electronic properties of the fluorophore. An example is the development of an indole-based boron-dipyrromethene (Bodipy) fluorescent probe, where the indole moiety acts as a key part of the fluorophore, for the selective detection of benzenethiols. nih.gov Another study reports an indole-incorporated near-infrared (NIR) fluorescent probe for detecting hydrogen peroxide (H₂O₂), demonstrating the scaffold's utility in creating sensors for reactive oxygen species. nih.gov
In organic synthesis, Indol-5-ol derivatives are crucial building blocks. The indole nucleus is a common structural element in a vast number of natural products, particularly alkaloids, and pharmaceuticals. beilstein-journals.orgrsc.org Synthetic chemists employ various strategies to construct the indole ring system, and derivatives functionalized at the 5-position are key intermediates in these multi-step sequences. openmedicinalchemistryjournal.comorganic-chemistry.org The hydroxyl group of Indol-5-ol can be used as a directing group or can be protected and later revealed or converted into other functional groups, such as ethers or esters, to build molecular complexity. For example, substituted 5-aminoindoles, which can be synthesized from 5-nitroindole (B16589) precursors, are noted as being potentially unstable against air oxidation, highlighting the specific chemical properties conferred by substitution at this position. d-nb.info
The table below summarizes the utility of these derivatives.
| Application Area | Specific Use | Example / Key Feature |
| Chemical Probes | Fluorescent pH Sensors | Protonation of nitrogen atoms in the indole structure leads to dramatic color and fluorescence responses. nih.gov |
| Ion and Molecule Detection | An indole-based probe was constructed for the selective detection of benzenethiols over aliphatic thiols. nih.gov | |
| Reactive Oxygen Species (ROS) Sensing | A near-infrared (NIR) probe incorporating an indole scaffold allows for the sensitive detection of H₂O₂ in biological systems. nih.gov | |
| Synthetic Intermediates | Natural Product Synthesis | The indole core is a foundational element in complex alkaloids like reserpine and vinblastine. ijpsr.inforsc.org |
| Multi-step Synthesis | The 5-hydroxy group can be protected or converted to other functionalities (e.g., ethers) to facilitate the synthesis of complex target molecules. d-nb.info | |
| Precursors for other Derivatives | 5-Nitroindole derivatives serve as precursors for 5-aminoindoles, which are versatile synthetic intermediates themselves. d-nb.info |
Role in the Development of Privileged Scaffolds for Drug Discovery (Non-Clinical)
The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for developing new therapeutic agents. eurekaselect.comresearchgate.net The indole nucleus is widely regarded as one of the most important privileged structures in medicinal chemistry. ijpsr.inforesearchgate.netunipi.it
Indole derivatives are found in a multitude of natural products and approved drugs, demonstrating their broad biological relevance. researchgate.netresearchgate.net The indole scaffold's ability to mimic the structure of the amino acid tryptophan allows it to participate in various biological interactions. wikipedia.org This structural versatility enables indole-based compounds to target a wide range of receptors and enzymes, including G-protein coupled receptors (GPCRs), kinases, and phosphodiesterases. eurekaselect.comresearchgate.net
The Indol-5-ol derivative, in particular, offers specific advantages as a privileged scaffold. The 5-hydroxy group can form key hydrogen bond interactions within a protein's binding pocket, enhancing binding affinity and selectivity. This feature is crucial in the rational design of enzyme inhibitors and receptor antagonists. For example, the neurotransmitter serotonin (B10506), a critical regulator of mood and sleep, is itself an Indol-5-ol derivative (5-hydroxytryptamine), underscoring the biological significance of this specific substitution pattern. researchgate.net
In non-clinical drug discovery, chemists synthesize libraries of compounds based on the Indol-5-ol scaffold, modifying other positions on the ring to optimize activity against a specific target. This approach has led to the identification of lead compounds for a variety of therapeutic areas.
| Target Class | Significance of Indole Scaffold | Role of 5-Hydroxy Group | Example Therapeutic Area |
| Kinases | Serves as a versatile core for developing inhibitors targeting various kinases involved in cell signaling. researchgate.net | Can form critical hydrogen bonds in the ATP-binding site. | Anticancer mdpi.com |
| G-Protein Coupled Receptors (GPCRs) | The indole structure is recognized by a conserved binding pocket in many GPCRs. eurekaselect.com | Acts as a key interaction point, mimicking endogenous ligands like serotonin. | Neurodegenerative Diseases |
| Enzymes (e.g., Phosphodiesterases) | The planar, aromatic system can engage in π-stacking and hydrophobic interactions with active site residues. eurekaselect.com | Provides a specific hydrogen bonding anchor to improve potency and selectivity. | Anti-inflammatory eurekaselect.com |
Emerging Research Areas for Indol-5-ol Derivatives in Chemical Biology
The intersection of chemistry and biology has opened new frontiers for the application of Indol-5-ol derivatives beyond traditional medicinal chemistry. These compounds are increasingly being used as sophisticated tools to probe and manipulate complex biological processes.
One significant emerging area is the development of targeted chemical probes for cellular imaging and diagnostics. Researchers are creating Indol-5-ol derivatives that can selectively bind to specific biomolecules, such as proteins or nucleic acid structures, and report their location and abundance through fluorescence. A notable example is the investigation of pyrrolidine-substituted 5-nitroindoles (precursors to 5-hydroxy or 5-amino indoles) as ligands that bind to the c-Myc G-quadruplex (G4) DNA sequence. d-nb.info These molecules act as probes for a non-canonical DNA structure involved in cancer, demonstrating a clear application in chemical biology. d-nb.info
Another area of growing interest is the use of indole derivatives in the study of bacterial communication and physiology. Indole itself is a signal molecule in bacteria, regulating processes like biofilm formation and drug resistance. wikipedia.org Synthetic Indol-5-ol derivatives are being explored as tools to intercept or modulate these signaling pathways, offering new strategies to combat bacterial infections. nih.gov For instance, researchers have identified indole derivatives capable of binding to the Rel (p)ppGpp synthetase, an enzyme involved in the bacterial stringent response, which is crucial for adaptation and survival. mdpi.com
Furthermore, the unique photophysical properties of indole derivatives are being harnessed to create photo-responsive tools. These molecules can be designed to change their properties or release a payload upon exposure to light, allowing for precise spatial and temporal control over biological events.
Challenges and Opportunities in the Academic Study of Indol-5-ol Derivatives
Despite their immense potential, the academic study of Indol-5-ol derivatives is not without its challenges. A primary hurdle lies in their chemical synthesis. While numerous methods exist for constructing the indole core, achieving specific substitution patterns, particularly at the 5-position, can be complex and require multi-step procedures. beilstein-journals.orgorganic-chemistry.org The development of more efficient, selective, and environmentally friendly ("green") synthetic routes remains a significant opportunity for organic chemists. openmedicinalchemistryjournal.com
However, these challenges are matched by substantial opportunities. The vast chemical space of possible Indol-5-ol derivatives is far from fully explored. There is immense potential to discover new compounds with novel biological activities by systematically exploring different substitutions on the indole ring. mdpi.com
The development of new analytical techniques and computational methods presents another opportunity. Advanced screening platforms can accelerate the identification of bioactive Indol-5-ol derivatives, while molecular modeling can provide deeper insights into their interactions with biological targets, guiding the design of more potent and selective compounds. The continued exploration of indole derivatives as inhibitors of bacterial adaptation pathways, such as the stringent response, represents a promising avenue for developing new antimicrobials that can overcome resistance. mdpi.com
| Area | Challenges | Opportunities |
| Synthesis | Complex, multi-step procedures for specific isomers. organic-chemistry.org | Development of novel, efficient, and "green" synthetic methodologies. openmedicinalchemistryjournal.com |
| Chemical Stability | The 5-hydroxy group is prone to oxidation, complicating handling and storage. d-nb.info | Design of more stable analogs or prodrugs that release the active Indol-5-ol in vivo. |
| Biological Screening | The sheer number of possible derivatives makes comprehensive screening difficult. | Use of high-throughput screening and computational modeling to identify promising candidates more rapidly. |
| Therapeutic Applications | Overcoming challenges like drug resistance and achieving target selectivity. | Exploring new biological targets and mechanisms of action, such as modulating bacterial signaling or targeting non-canonical DNA structures. d-nb.infomdpi.com |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
